4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at the 2-position and a 4-(morpholine-4-sulfonyl)phenyl moiety at the benzamide nitrogen. Its molecular formula is C23H20N5O6S2, with a calculated molecular weight of 546.56 g/mol.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S2/c28-22(15-1-7-18(8-2-15)35(31,32)25-9-11-33-12-10-25)23-21-19-13-34-14-20(19)24-26(21)16-3-5-17(6-4-16)27(29)30/h1-8H,9-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWCQUHZCNNSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound followed by its incorporation into the thieno[3,4-c]pyrazole core.
Attachment of the morpholinylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Final coupling with benzamide: The final step involves coupling the intermediate with benzamide under appropriate conditions to yield the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide serves as a lead compound in drug development due to its biological activity. Its structure allows for modifications that can enhance efficacy against various diseases. For instance, derivatives have shown potential antifungal activity against strains like Candida albicans and Rhodotorula mucilaginosa .
Biology
In biological studies, this compound is utilized to investigate interactions with specific molecular targets. The nitrophenyl group facilitates electron transfer reactions, while the morpholinylsulfonyl group may interact with enzymes and receptors. Such studies contribute to understanding disease mechanisms and drug action pathways.
Material Science
The compound's unique structure allows it to be used in developing new materials with specific properties. Its potential applications include creating polymers or coatings that require enhanced durability or specific chemical interactions.
Industrial Applications
In industrial settings, this compound can be used as an intermediate in synthesizing other complex organic compounds. Its versatility makes it valuable in various chemical manufacturing processes.
Case Studies
- Antifungal Activity Evaluation : Research has shown that derivatives of this compound exhibit greater efficacy than traditional antifungal agents like fluconazole against certain fungal strains . This highlights its potential as a therapeutic agent in treating fungal infections.
- Biological Target Interaction Studies : Studies have been conducted to elucidate the interaction mechanisms of this compound with biological targets, providing insights into its pharmacological properties and paving the way for further drug development .
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholinylsulfonyl group can interact with various enzymes and receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
This may influence solubility, bioavailability, and target binding affinity . The morpholine sulfonyl group is conserved across analogs, suggesting its role as a pharmacophore for sulfonamide-mediated interactions .
Spectral Analysis: IR Spectroscopy: All compounds exhibit strong C=O (benzamide) and S=O (sulfonyl) stretches (~1250–1680 cm⁻¹). The absence of C=O in triazole derivatives (e.g., ) highlights structural divergence from the benzamide-based target . NMR: Thieno[3,4-c]pyrazole derivatives show distinct aromatic proton shifts in the δ 7.0–8.5 ppm range, influenced by substituent electronic effects .
Synthetic Pathways :
Friedel-Crafts sulfonylation to attach the morpholine sulfonyl group.
Hydrazinecarbothioamide formation via nucleophilic addition.
Cyclization to form the thieno[3,4-c]pyrazole core . In contrast, pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53 in ) employ Suzuki-Miyaura cross-coupling for aryl boronic acid integration .
Physicochemical and Functional Differences
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic molecule with potential biological activity. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a thieno[3,4-c]pyrazole moiety, and a nitrophenyl group. The structural complexity suggests multiple sites for biological interaction, which may contribute to its pharmacological properties.
Structural Formula
The structural representation of the compound can be summarized as follows:
Key Functional Groups
- Morpholine : A six-membered ring containing both nitrogen and oxygen, contributing to solubility and reactivity.
- Thieno[3,4-c]pyrazole : A bicyclic structure known for its bioactivity against various targets.
- Nitrophenyl : Introduces electron-withdrawing characteristics that can enhance binding affinity to biological targets.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines.
Case Study: Antitumor Screening
A series of pyrazole derivatives were synthesized and tested against various human cancer cell lines (HeLa, HepG2, A549). The results showed that compounds with similar structures to the target compound demonstrated potent inhibitory activity against BRAF(V600E) mutations, which are prevalent in melanoma .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to inhibit pro-inflammatory cytokines and enzymes suggests it could be beneficial in treating inflammatory diseases.
In vitro studies indicated that the compound inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This mechanism is crucial for managing conditions like rheumatoid arthritis and other inflammatory disorders .
Antibacterial Activity
Research has shown that certain pyrazole derivatives possess antibacterial properties. The compound's structure may contribute to its effectiveness against specific bacterial strains.
Evaluation of Antibacterial Activity
In vitro assays have demonstrated that similar compounds exhibit moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the morpholine or thieno[3,4-c]pyrazole moieties can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Morpholine Substituents : Variations in substituents on the morpholine ring can enhance solubility and bioavailability.
- Thieno[3,4-c]pyrazole Modifications : Altering the nitrogen positions or introducing different functional groups can improve antitumor efficacy.
- Nitrophenyl Group : Electron-withdrawing groups increase binding affinity to target proteins involved in cancer progression.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for synthesizing 4-(morpholine-4-sulfonyl)-N-[2-(4-nitrophenyl)-thieno[3,4-c]pyrazol-3-yl]benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[3,4-c]pyrazole core via cyclization of thiophene derivatives with nitrophenylhydrazines under acidic conditions .
- Step 2 : Sulfonylation of the morpholine group using chlorosulfonic acid, followed by coupling with the benzamide moiety via amide bond formation .
- Critical Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–60°C), and catalysts like EDCI/HOBt for coupling .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Assigns protons and carbons in the thienopyrazole and benzamide regions (e.g., δ 7.8–8.2 ppm for nitrophenyl protons) .
- HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]+ at ~530 Da) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the morpholine-sulfonyl group .
Q. How do functional groups (e.g., morpholine-sulfonyl, nitrophenyl) influence reactivity?
- Morpholine-sulfonyl : Enhances solubility in polar solvents and stabilizes interactions with biological targets via hydrogen bonding .
- 4-Nitrophenyl : Acts as an electron-withdrawing group, directing electrophilic substitution reactions to the thienopyrazole ring .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation and amide coupling steps?
- Catalyst Screening : Test coupling agents like HATU vs. EDCI to improve amidation efficiency .
- Solvent Optimization : Compare DMF (high polarity) vs. dichloromethane (low polarity) for sulfonylation kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 80°C vs. 24 hrs conventionally) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Q. What strategies are effective for comparative studies with structural analogs?
Design analogs by modifying:
- Nitrophenyl substituents : Replace with fluorophenyl or methoxyphenyl to study electronic effects .
- Sulfonamide linkers : Compare morpholine-sulfonyl vs. piperidine-sulfonyl for binding affinity differences .
Table 1 : Comparative Biological Activity of Analogs
Q. How to assess stability under physiological conditions?
Q. What mechanisms underlie its interaction with kinase targets?
- Docking Studies : The morpholine-sulfonyl group occupies hydrophobic pockets in kinase ATP-binding sites .
- Enzyme Assays : Measure IC50 shifts using mutated enzymes (e.g., alanine scanning for key residues) .
Q. How can computational modeling guide structural optimization?
Q. What methodologies address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO/PEG mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for improved bioavailability .
Notes
- References : Ensure all experimental protocols comply with institutional safety standards for nitroaromatic compounds.
- Data Validation : Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
